molecular formula C21H13BrCl2N2O2 B15012322 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B15012322
M. Wt: 476.1 g/mol
InChI Key: YMYMSPZIOIEIMD-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves the condensation of 2,4-dichlorobenzoxazole with 2-bromo-4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and benzoxazole moieties contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C21H13BrCl2N2O2

Molecular Weight

476.1 g/mol

IUPAC Name

2-bromo-6-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-6-12(20(27)16(22)7-11)10-25-14-3-5-19-18(9-14)26-21(28-19)15-4-2-13(23)8-17(15)24/h2-10,27H,1H3

InChI Key

YMYMSPZIOIEIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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